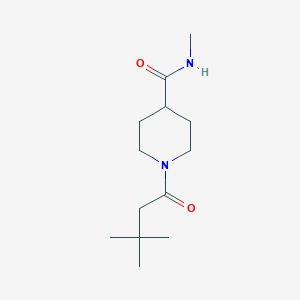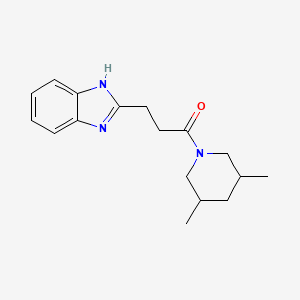
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BDP or BDP-1, and it is a potent inhibitor of protein-protein interactions.
Mecanismo De Acción
BDP-1 works by binding to the hydrophobic pocket of MDM2, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
BDP-1 has been shown to have several biochemical and physiological effects, including the inhibition of MDM2-p53 interaction, induction of apoptosis, and inhibition of cancer cell growth. It has also been shown to have low toxicity and high selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDP-1 in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one limitation of using BDP-1 is its low solubility, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of BDP-1. One potential direction is to improve the solubility of BDP-1 to increase its efficacy in lab experiments. Another direction is to explore the use of BDP-1 in combination with other cancer therapies to enhance its anti-cancer effects. Additionally, further research is needed to determine the potential of BDP-1 in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of BDP-1 involves several steps, including the condensation of 2-amino-benzimidazole and 3,5-dimethylpiperidin-1-one, followed by N-alkylation with 1-bromo-3-chloropropane. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
BDP-1 has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, which is a crucial protein-protein interaction involved in the regulation of the cell cycle. BDP-1 has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-9-13(2)11-20(10-12)17(21)8-7-16-18-14-5-3-4-6-15(14)19-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWOAXONYEDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
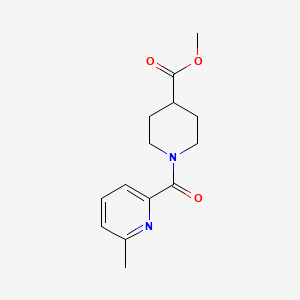

![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)



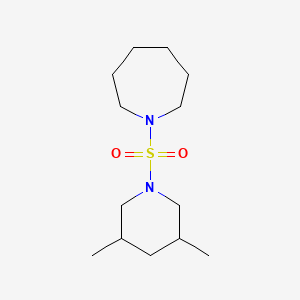
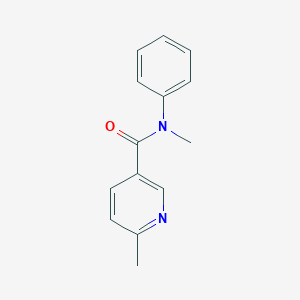
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
